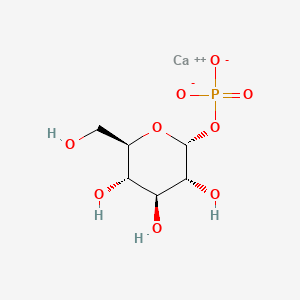
alpha-Glucose-1-phosphate calcium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Glucose-1-phosphate calcium is a calcium salt of alpha-glucose-1-phosphate, a phosphorylated sugar molecule. This compound plays a crucial role in carbohydrate metabolism, particularly in glycogen synthesis and degradation. It is an essential intermediate in the biochemical pathways that manage energy storage and release in living organisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alpha-Glucose-1-phosphate can be synthesized enzymatically using alpha-glucan phosphorylase. This enzyme catalyzes the polymerization of alpha-D-glucose-1-phosphate monomers from a maltooligosaccharide primer to produce alpha(1→4)-glucan, such as amylose . The reaction typically occurs at 40°C for 24 hours, with the products being isolated by centrifugation and characterized using NMR spectroscopy and X-ray diffraction .
Industrial Production Methods
Industrial production of alpha-glucose-1-phosphate often involves the use of sucrose phosphorylase, which catalyzes the hydrolysis of sucrose to generate alpha-glucose-1-phosphate . This method is advantageous due to its efficiency and the availability of sucrose as a starting material.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Glucose-1-phosphate calcium undergoes several types of chemical reactions, including:
Phosphorolysis: Catalyzed by alpha-glucan phosphorylase, this reaction involves the cleavage of alpha-1,4-linked polysaccharides to release alpha-glucose-1-phosphate.
Isomerization: Alpha-glucose-1-phosphate can be converted to glucose-6-phosphate by the enzyme phosphoglucomutase.
Common Reagents and Conditions
Phosphorolysis: Requires alpha-glucan phosphorylase and inorganic phosphate.
Isomerization: Requires phosphoglucomutase and magnesium ions as cofactors.
Major Products
Phosphorolysis: Produces alpha-glucose-1-phosphate from glycogen or starch.
Isomerization: Produces glucose-6-phosphate from alpha-glucose-1-phosphate.
Wissenschaftliche Forschungsanwendungen
Alpha-Glucose-1-phosphate calcium has diverse applications in scientific research:
Wirkmechanismus
Alpha-Glucose-1-phosphate calcium exerts its effects primarily through its role in carbohydrate metabolism. It serves as a substrate for enzymes like alpha-glucan phosphorylase and phosphoglucomutase, facilitating the synthesis and degradation of glycogen . The compound’s phosphate group interacts with these enzymes, enabling the transfer of glucose units and the regulation of energy storage and release .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glucose-6-phosphate: An isomer of alpha-glucose-1-phosphate involved in glycolysis and gluconeogenesis.
Sucrose phosphorylase: Catalyzes the production of alpha-glucose-1-phosphate from sucrose.
Phosphoglucomutase: Catalyzes the interconversion of glucose-1-phosphate and glucose-6-phosphate.
Uniqueness
Alpha-Glucose-1-phosphate calcium is unique due to its specific role in glycogen metabolism and its ability to act as a substrate for multiple enzymes involved in carbohydrate metabolism. Its calcium salt form also provides additional stability and solubility, making it suitable for various industrial and medical applications .
Eigenschaften
CAS-Nummer |
906339-52-4 |
|---|---|
Molekularformel |
C6H11CaO9P |
Molekulargewicht |
298.20 g/mol |
IUPAC-Name |
calcium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C6H13O9P.Ca/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2-10H,1H2,(H2,11,12,13);/q;+2/p-2/t2-,3-,4+,5-,6-;/m1./s1 |
InChI-Schlüssel |
SZEAWVBDHYTRFE-WYRLRVFGSA-L |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[Ca+2] |
Kanonische SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















